molecular formula C24H24BNO2 B1429268 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 1246669-45-3

9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No. B1429268
M. Wt: 369.3 g/mol
InChI Key: WUXIRZBTTICLCG-UHFFFAOYSA-N
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Patent
US09391288B2

Procedure details

Next, a mixed solution of 4.0 g of 3-bromocarbazole, 6.6 g of 9-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-9H-carbazole, 18 ml of a 2M aqueous potassium carbonate solution, 80 ml of 1,2-dimethoxyethane, 72 mg of palladium acetate and 243 mg of tris(2-methylphenyl)phosphine was refluxed for 6 hours under a nitrogen flow. The solution was cooled to room temperature, and then extracted with toluene. The organic layer was washed with water twice, dried over magnesium sulfate, and then evaporated. The resultant concentrate was purified by silica gel column chromatography and then vacuum-dried to obtain 5.2 g of 9-phenyl-9H,9′H-2,3′-bicarbazole.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
72 mg
Type
catalyst
Reaction Step One
Quantity
243 mg
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.[C:15]1([N:21]2[C:33]3C=C(B4OC(C)(C)C(C)(C)O4)C=C[C:28]=3[C:27]3[C:22]2=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC1C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.COCCOC>[C:15]1([N:21]2[C:22]3[CH:23]=[C:24]([C:2]4[CH:3]=[CH:4][C:5]5[NH:6][C:7]6[C:12]([C:13]=5[CH:14]=4)=[CH:11][CH:10]=[CH:9][CH:8]=6)[CH:25]=[CH:26][C:27]=3[C:28]3[C:33]2=[CH:3][CH:2]=[CH:14][CH:13]=3)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=CC=2NC3=CC=CC=C3C2C1
Name
Quantity
6.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=CC(=CC12)B1OC(C(O1)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
72 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
243 mg
Type
catalyst
Smiles
CC1=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C
Name
Quantity
80 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The organic layer was washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CONCENTRATION
Type
CONCENTRATION
Details
The resultant concentrate
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=CC(=CC12)C=1C=CC=2NC3=CC=CC=C3C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 156.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.